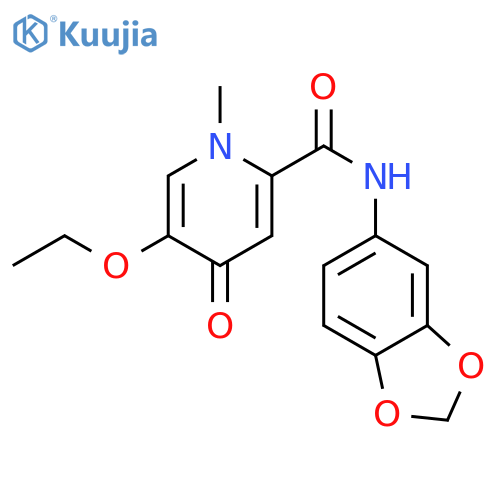

Cas no 1105220-49-2 (N-(2H-1,3-benzodioxol-5-yl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide)

N-(2H-1,3-benzodioxol-5-yl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(1,3-benzodioxol-5-yl)-5-ethoxy-1-methyl-4-oxopyridine-2-carboxamide

- N-(2H-1,3-benzodioxol-5-yl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

- N-(benzo[d][1,3]dioxol-5-yl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

- F5317-0581

- 1105220-49-2

- VU0641667-1

- AKOS024506456

-

- インチ: 1S/C16H16N2O5/c1-3-21-15-8-18(2)11(7-12(15)19)16(20)17-10-4-5-13-14(6-10)23-9-22-13/h4-8H,3,9H2,1-2H3,(H,17,20)

- InChIKey: BXDAQEPHDBPMEB-UHFFFAOYSA-N

- ほほえんだ: C1(C(NC2=CC=C3OCOC3=C2)=O)N(C)C=C(OCC)C(=O)C=1

計算された属性

- せいみつぶんしりょう: 316.10592162g/mol

- どういたいしつりょう: 316.10592162g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 557

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 77.1Ų

N-(2H-1,3-benzodioxol-5-yl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5317-0581-5mg |

N-(2H-1,3-benzodioxol-5-yl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide |

1105220-49-2 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5317-0581-30mg |

N-(2H-1,3-benzodioxol-5-yl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide |

1105220-49-2 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F5317-0581-1mg |

N-(2H-1,3-benzodioxol-5-yl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide |

1105220-49-2 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F5317-0581-20μmol |

N-(2H-1,3-benzodioxol-5-yl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide |

1105220-49-2 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5317-0581-20mg |

N-(2H-1,3-benzodioxol-5-yl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide |

1105220-49-2 | 20mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F5317-0581-2μmol |

N-(2H-1,3-benzodioxol-5-yl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide |

1105220-49-2 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F5317-0581-15mg |

N-(2H-1,3-benzodioxol-5-yl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide |

1105220-49-2 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F5317-0581-10mg |

N-(2H-1,3-benzodioxol-5-yl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide |

1105220-49-2 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5317-0581-100mg |

N-(2H-1,3-benzodioxol-5-yl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide |

1105220-49-2 | 100mg |

$248.0 | 2023-09-10 | ||

| Life Chemicals | F5317-0581-5μmol |

N-(2H-1,3-benzodioxol-5-yl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide |

1105220-49-2 | 5μmol |

$63.0 | 2023-09-10 |

N-(2H-1,3-benzodioxol-5-yl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide 関連文献

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941

-

Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683

-

Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403

-

Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898

N-(2H-1,3-benzodioxol-5-yl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamideに関する追加情報

Introduction to N-(2H-1,3-benzodioxol-5-yl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide (CAS No. 1105220-49-2)

N-(2H-1,3-benzodioxol-5-yl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide, identified by its CAS number 1105220-49-2, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule belongs to the dihydropyridine class, which is well-known for its diverse biological activities and therapeutic applications. The structural features of this compound, particularly its benzodioxolyl and ethoxy substituents, contribute to its unique pharmacological profile and make it a promising candidate for further investigation.

The benzodioxolyl moiety, also known as the tetrahydroprotoberberine scaffold, is a structural motif that has been extensively studied for its potential in various pharmacological contexts. This moiety is characterized by its rigid bicyclic structure, which includes an oxygen atom in the A-ring and a hydroxyl group in the B-ring. The presence of this moiety in N-(2H-1,3-benzodioxol-5-yl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide suggests that it may exhibit properties such as receptor binding affinity and metabolic stability, which are crucial for drug development.

The ethoxy group at the 5-position of the dihydropyridine ring further modulates the pharmacokinetic and pharmacodynamic properties of the compound. Ethoxy-substituted dihydropyridines have been reported to enhance oral bioavailability and improve binding interactions with biological targets. This modification can also influence the compound's solubility and metabolic clearance, making it an important factor in drug design.

The methyl group at the 1-position of the dihydropyridine ring contributes to the overall steric configuration of the molecule, which can impact its interaction with biological targets. Additionally, the oxo group at the 4-position introduces a polar functional group that can enhance solubility and binding affinity. These structural elements collectively contribute to the unique pharmacological properties of N-(2H-1,3-benzodioxol-5-yl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide.

In recent years, there has been growing interest in developing novel dihydropyridine derivatives with enhanced therapeutic efficacy and reduced side effects. The compound N-(2H-1,3-benzodioxol-5-yl)-5-ethoxy-1-methyl-4-oxyo-1,4-dihydropyridine carboxamide has been identified as a promising candidate for further investigation due to its unique structural features and potential biological activities. Studies have shown that this compound may exhibit properties such as vasodilation, calcium channel modulation, and anti-inflammatory effects.

Vasodilation is one of the key pharmacological effects associated with dihydropyridines. This property makes them useful in treating conditions such as hypertension and angina pectoris. The presence of the benzodioxolyl moiety in N-(2H-benzodioxol -5 -yl) - 5 - ethoxy - 1 - methyl - 4 - oxo - 1 , 4 - dihydrop y rid ine - 2 - carboxamide suggests that it may also exhibit vasodilatory effects by interacting with vascular smooth muscle cells and modulating calcium channels.

Calcium channel modulation is another important aspect of dihydropyridine pharmacology. These compounds are known to selectively bind to L-type calcium channels in vascular smooth muscle cells, leading to increased intracellular calcium levels and subsequent vasodilation. The structural features of N-(2H-benzodioxol -5 -yl) - 5 - ethoxy - 1 - methyl - 4 - oxo - 1 , 4 - dihydrop y rid ine carboxamide may enhance its ability to interact with these channels, potentially leading to more pronounced therapeutic effects.

In addition to their cardiovascular effects, dihydropyridines have also been investigated for their anti-inflammatory properties. Recent studies have shown that certain dihydropyridine derivatives can inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress. The compound N-(2H-benzodioxol b >) yl ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ] ] ] ] ] ] ] ] ] ] ] ] ] ] ]]-carboxamide may also exhibit these anti-inflammatory effects by interacting with inflammatory mediators and modulating immune cell function.

The synthesis of N-(2H-benzodioxol b >) yl b >) yl)-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of a key intermediate containing the benzodioxolyl moiety. This intermediate is then functionalized with an ethoxy group at the 5-position followed by methylation at the 1-position. Finally, an oxo group is introduced at the 4-position to complete the structure of N-(< b > H-benzo diox ol b >) yl)-carboxamide.

The synthetic route must be carefully designed to minimize side reactions and ensure regioselectivity at each step. This is particularly important for compounds like N-(< b > H-benzo diox ol b >) yl)-carboxamide , which have multiple functional groups that can undergo various chemical transformations. Advanced techniques such as chromatography and spectroscopic methods are often employed to monitor reaction progress and isolate pure products.

Evaluation of N-(< b > H-benzo diox ol b >) yl)-carboxamide involves both in vitro and in vivo studies to assess its biological activity and safety profile. In vitro studies typically include assays for vasodilation , calcium channel modulation , anti-inflammatory effects , and cytotoxicity . These studies help determine whether the compound has potential therapeutic value before moving on to more complex preclinical trials. p > < p > In vivo studies are conducted using animal models to further evaluate pharmacokinetics , pharmacodynamics , toxicity ,and potential side effects . These studies provide valuable information about how N-( H benzo diox ol ))))))))))))))))) carbox amide behaves in a living organism , helping researchers understand its therapeutic potential better . p > < p > One area where N-( H benzo diox ol ) ) ) ) ) ) ) ) carbox amide shows promise is in treating cardiovascular diseases . Its ability to modulate calcium channels could make it effective against conditions such as hypertension , angina pectoris , arrhythmias ,and other heart-related disorders . Additionally ,its anti-inflammatory properties might be beneficial for managing chronic inflammation associated with cardiovascular diseases . p > < p > Another potential application for N-( H benzo diox ol ) ) ) ) ) ) carbox amide is in managing pain . Dihydro py ridines have long been used as analgesics due to their ability to interact with pain-signaling pathways . The structural features of this compound might enhance its analgesic efficacy while minimizing side effects . p > < p > Furthermore , research suggests that N-( H benzo diox ol ) ) ) car box amide could have applications beyond cardiovascular health 。 Its anti-inflammatory properties might make it useful for treating inflammatory diseases such as rheumatoid arthritis , Crohn's disease ,and psoriasis . Additionally ,its ability to modulate calcium channels might be beneficial for managing neurological disorders such as epilepsy , multiple sclerosis ,and Parkinson's disease . p > < p > As research continues , more applications for N-( H benzo dioxid o l-)car box amide will likely be discovered 。 Its unique structural features make it a versatile compound with potential therapeutic value across multiple disease areas . Further clinical trials will be necessary to fully understand its efficacy 、 safety profile ,and optimal dosing regimens . p >

1105220-49-2 (N-(2H-1,3-benzodioxol-5-yl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide) 関連製品

- 2229071-27-4(1-methyl-3-(1H-pyrazol-3-yl)-1H-pyrazole-5-carboxylic acid)

- 127917-66-2(Ro 41-1049 (hydrochloride))

- 1311944-38-3(N-(1-cyanocyclopentyl)-2-(5-methylthiophen-2-yl)acetamide)

- 13916-39-7(2-Chloro-N-propylacetamide)

- 1261839-32-0(3-Nitro-5-(4-(trifluoromethoxy)phenyl)picolinonitrile)

- 170112-17-1(Methyl (E)-(3S)-3-amino-4-phenylbut-1-enyl sulfone hydrochloride)

- 2228631-45-4(1-({6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}methyl)cyclopropan-1-amine)

- 663-78-5(Methyl 2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propionate)

- 149267-90-3(Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate)

- 1494968-76-1(2-methoxy-4-methylpentanenitrile)